molecular formula C12H21N3O B1464958 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine CAS No. 1250525-98-4

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine

Cat. No. B1464958
CAS RN: 1250525-98-4
M. Wt: 223.31 g/mol
InChI Key: KWZASGVVVRQCET-UHFFFAOYSA-N
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Description

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine (DMP) is an organic compound belonging to the piperidine class of heterocyclic compounds. It is a cyclic amine containing a five-membered ring with an amine group and a methyl group attached to the nitrogen atom. DMP is an important intermediate in the synthesis of several other compounds, such as the anti-inflammatory drug ibuprofen. It is also used as a catalyst in the manufacture of polymers and other materials.

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By studying the interactions of “{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine” with viral proteins, researchers can potentially develop new antiviral drugs.

Anti-HIV Applications

The indole nucleus, a component of the compound’s structure, is found in many pharmacologically active molecules. Indole derivatives have been explored for their anti-HIV properties, providing a foundation for the compound to be tested as a potential inhibitor of HIV replication or as a treatment modality .

Anticancer Potential

Indole derivatives are known for their anticancer properties. The compound “{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine” could be investigated for its efficacy in inhibiting cancer cell growth or inducing apoptosis in various cancer cell lines .

Antimicrobial Activity

The oxazole ring present in the compound is a common feature in bioactive natural products with antimicrobial properties. This suggests that the compound could serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Enzyme Inhibition

Compounds with indole and oxazole moieties have been studied for their enzyme inhibitory activities. This compound could be used in research to explore its potential as an inhibitor of specific enzymes that are therapeutic targets for diseases like Alzheimer’s or Parkinson’s .

properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-12(10(2)16-14-9)8-15-5-3-4-11(6-13)7-15/h11H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZASGVVVRQCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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